molecular formula C5H4N4O B1580698 2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile CAS No. 27058-50-0

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No. B1580698
CAS RN: 27058-50-0
M. Wt: 136.11 g/mol
InChI Key: YAKNECSSHHNRNA-UHFFFAOYSA-N
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Description

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (AODPC) is an organic compound that belongs to the class of pyrimidine derivatives. It is a white crystalline solid that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. AODPC has been found to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Scientific Research Applications

Electrocatalytic Applications

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives have been synthesized efficiently through electrocatalytic multicomponent assembling. This process involves the transformation of aryl aldehydes, 4-hydroxycoumarin, and malononitrile under mild conditions, facilitated by electrolysis with sodium bromide as an electrolyte. This method provides an excellent yield, showcasing its potential in the synthesis of complex organic compounds (Vafajoo et al., 2014).

Catalytic Annulation in Synthesis

Another significant application involves the copper-catalyzed oxidative annulation between 2-aminopyridine and arylidenemalononitriles to produce 4-oxo-pyrido[1,2-a]pyrimidine-3-carbonitriles. This transformation is crucial for constructing complex pyrimidine structures, which are valuable in various chemical and pharmaceutical syntheses (Mishra & Hajra, 2015).

Structural Characterization and Enzyme Inhibition

Structural insights into 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives reveal their potential as dihydrofolate reductase (DHFR) inhibitors. The detailed X-ray diffraction analysis and molecular docking simulations highlight their inhibitory capacity against human DHFR, an enzyme target in cancer therapy (Al-Wahaibi et al., 2021).

Spectroscopic Analysis and Molecular Structure

Spectroscopic studies, including Raman and infrared spectra, alongside ab initio calculations, have provided a comprehensive understanding of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile. These studies offer insights into the vibrational characteristics and the stability of different tautomeric forms, contributing to the understanding of pyrimidine derivatives at a molecular level (Abuelela et al., 2016).

properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKNECSSHHNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309209
Record name 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

CAS RN

27058-50-0
Record name 2-Amino-1,6-dihydro-6-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27058-50-0
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Record name NSC 211330
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Record name 27058-50-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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